molecular formula C5H13Cl2NO B1384087 [2-(2-Chloroethoxy)ethyl](methyl)amine hydrochloride CAS No. 2060037-92-3

[2-(2-Chloroethoxy)ethyl](methyl)amine hydrochloride

Cat. No.: B1384087
CAS No.: 2060037-92-3
M. Wt: 174.07 g/mol
InChI Key: XDGLQZXNDUTKRW-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)ethylamine hydrochloride: is a chemical compound with the molecular formula C5H12ClNO·HCl. It is a hydrochloride salt of 2-(2-chloroethoxy)ethylamine and is commonly used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloroethoxy)ethylamine hydrochloride typically involves the reaction of 2-chloroethanol with methylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Solvent: Common solvents like ethanol or methanol

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods: In industrial settings, the production of 2-(2-chloroethoxy)ethylamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophiles: Sodium azide, potassium thiocyanate

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed:

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Reagent in Chemical Reactions: Employed as a reagent in various chemical transformations.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Chemical Manufacturing: Utilized in the production of specialty chemicals and fine chemicals.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(2-chloroethoxy)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • [2-(2-Chloroethoxy)ethyl]amine hydrochloride
  • 2-(2-Chloroethoxy)ethylamine hydrochloride
  • 2-(2-Chloroethoxy)ethylamine hydrochloride

Comparison:

Properties

IUPAC Name

2-(2-chloroethoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO.ClH/c1-7-3-5-8-4-2-6;/h7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLQZXNDUTKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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